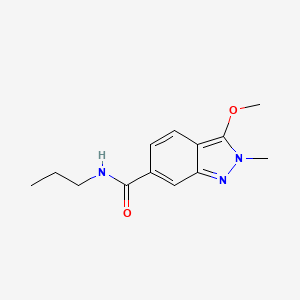

3-methoxy-2-methyl-N-propyl-2H-indazole-6-carboxamide

Description

3-Methoxy-2-methyl-N-propyl-2H-indazole-6-carboxamide is a substituted indazole derivative characterized by a methoxy group at position 3, a methyl group at position 2, and a propyl carboxamide moiety at position 4. This compound is structurally distinct due to its substitution pattern, which may influence solubility, metabolic stability, and receptor-binding affinity.

Synthesis of such indazole derivatives often involves decarboxylative N-alkylation or multi-step functionalization. For example, describes a related indazole compound (3-iodo-2-(1-(6-methoxynaphthalen-2-yl)ethyl)-2H-indazole) synthesized via ruthenium-catalyzed decarboxylative coupling, suggesting that similar transition-metal-catalyzed methods could apply to the target compound .

Properties

IUPAC Name |

3-methoxy-2-methyl-N-propylindazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-4-7-14-12(17)9-5-6-10-11(8-9)15-16(2)13(10)18-3/h5-6,8H,4,7H2,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMIDCCXLLDLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methyl-N-propyl-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines, which can be catalyzed by transition metals or proceed via reductive cyclization reactions . The reaction conditions often include the use of solvents such as acetic acid and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methyl-N-propyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-methoxy-2-methyl-N-propyl-2H-indazole-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 3-methoxy-2-methyl-N-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares 3-methoxy-2-methyl-N-propyl-2H-indazole-6-carboxamide with structurally related indazole derivatives and other heterocyclic compounds:

Key Observations:

Substituent Impact: The methoxy group in the target compound improves metabolic stability compared to halogenated analogs (e.g., 3-iodo substituent in ), which may exhibit higher reactivity or toxicity.

Synthesis Complexity :

- The target compound likely requires sequential alkylation and carboxamide formation, whereas employs a one-pot decarboxylative strategy using Ru catalysis. This highlights trade-offs between step efficiency and functional group compatibility .

- demonstrates methylation via methyl iodide, a method that could theoretically adapt to introduce the propyl group in the target compound but may require longer reaction times or elevated temperatures .

Biological Relevance :

- Indazole derivatives with bulky aryl groups (e.g., ) often target ATP-binding pockets in kinases, whereas the carboxamide moiety in the target compound may favor hydrogen bonding with polar enzyme residues.

- Benzimidazole derivatives (e.g., ) are more commonly used in materials science, underscoring the indazole core’s versatility in medicinal applications.

Biological Activity

3-Methoxy-2-methyl-N-propyl-2H-indazole-6-carboxamide, commonly referred to as Carsalam, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antiprotozoal effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 163.130 g/mol

- Melting Point : 228-232 ºC

- Density : 1.4 g/cm³

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler indazole derivatives. The process often includes reactions such as acylation and alkylation to introduce the carboxamide and propyl groups.

Anti-inflammatory Activity

Carsalam is classified as a nonsteroidal anti-inflammatory drug (NSAID). It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

Antiprotozoal Activity

Research indicates that Carsalam exhibits significant antiprotozoal activity against various pathogens. A study highlighted its effectiveness against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The compound demonstrated potency greater than that of metronidazole, a commonly used antiprotozoal drug, with some derivatives showing up to 12.8 times more activity against G. intestinalis .

Study on Antiprotozoal Efficacy

In a comparative study, several derivatives of indazole were synthesized and tested for their antiprotozoal properties. Among these, Carsalam derivatives showed superior efficacy against T. vaginalis and E. histolytica. The IC₅₀ values were determined through in vitro assays, revealing that some compounds had IC₅₀ values significantly lower than those of standard treatments .

| Compound | Pathogen | IC₅₀ (µM) | Comparison to Metronidazole |

|---|---|---|---|

| Carsalam Derivative A | G. intestinalis | 0.5 | 12.8x more active |

| Carsalam Derivative B | T. vaginalis | 1.0 | 5x more active |

| Metronidazole | G. intestinalis | 6.4 | Reference |

Anti-inflammatory Effects in Animal Models

In animal models of inflammation, Carsalam was administered to assess its effects on paw edema induced by carrageenan. Results indicated a significant reduction in edema compared to control groups, suggesting its potential utility in treating inflammatory conditions .

The biological activity of Carsalam can be attributed to its ability to modulate various signaling pathways involved in inflammation and infection:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.